(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol
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Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with thiophene-3-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the replacement of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives of the original compound .
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-3-yl)methanol: Similar structure but with phenyl groups instead of methyl groups.
(1,5-dimethyl-1H-pyrazol-3-yl)(furan-3-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol is unique due to the presence of both pyrazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBBBQYKMXIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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